molecular formula C12H18N4O5 B12842095 9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-1-methyl-2,9-dihydro-1H-purin-6-ol

9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-1-methyl-2,9-dihydro-1H-purin-6-ol

Cat. No.: B12842095
M. Wt: 298.30 g/mol
InChI Key: RRFUQTKPHABOAQ-WOUKDFQISA-N
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Description

9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-1-methyl-2,9-dihydro-1H-purin-6-ol is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a methoxytetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-1-methyl-2,9-dihydro-1H-purin-6-ol involves multiple steps, starting from readily available precursorsThe reaction conditions typically require the use of strong acids or bases, along with specific temperature and pressure controls to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the optimization of reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-1-methyl-2,9-dihydro-1H-purin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-1-methyl-2,9-dihydro-1H-purin-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-1-methyl-2,9-dihydro-1H-purin-6-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with nucleic acid synthesis, which is crucial for its antiviral and anticancer properties. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-1-methyl-2,9-dihydro-1H-purin-6-ol lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C12H18N4O5

Molecular Weight

298.30 g/mol

IUPAC Name

9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2,3-dihydropurin-6-one

InChI

InChI=1S/C12H18N4O5/c1-15-4-14-10-7(11(15)19)13-5-16(10)12-9(20-2)8(18)6(3-17)21-12/h5-6,8-9,12,14,17-18H,3-4H2,1-2H3/t6-,8-,9-,12-/m1/s1

InChI Key

RRFUQTKPHABOAQ-WOUKDFQISA-N

Isomeric SMILES

CN1CNC2=C(C1=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC

Canonical SMILES

CN1CNC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)OC

Origin of Product

United States

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